molecular formula C24H27NO4 B613761 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid CAS No. 1058705-57-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

Cat. No. B613761
M. Wt: 393.483
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, also known as (S)-2-FMC, is a synthetic amino acid derivative that has a wide range of applications in scientific research. It is used as a reagent in various organic synthesis and polymerization reactions, as a biochemical tool to study the mechanism of action and biochemical/physiological effects of various compounds, and as an inhibitor in the study of enzyme activity. In addition, (S)-2-FMC is used as a fluorescent probe for imaging and fluorescence-based assays.

Scientific Research Applications

Functionalization of Quantum Dots

Amino acids, including derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, are utilized in the functionalization of carbon-based quantum dots. This process enhances the quantum dots' electronic and optical properties, making them highly soluble, sustainable, and biocompatible. Such functionalized quantum dots are ideal for fabricating optoelectronic devices due to their outstanding optical and electrical performance. The functionalization techniques and their applications in sensors to energy storage systems leverage the optical and electronic properties of these materials (Ravi, Subramaniyam, Pattabiraman, & Pichumani, 2021).

CO2 Capture

The compound's derivatives are also considered in the development of amino acid salt (AAS) solutions for CO2 capture. AAS solutions are recognized for their environmental benefits, including lower evaporation and degradation issues compared to traditional amine solutions. This makes them promising CO2 absorbents, and research into their thermodynamics, kinetics, and blended solutions highlights potential directions for effective carbon capture (Zhang, Li, Zhang, Wang, Soltanian, & Olabi, 2018).

Biomedical Applications

In biomedical domains, the versatility of amino acid derivatives extends to the synthesis of highly branched polymers based on poly(amino acid)s. These polymers, constructed from natural amino acids, are explored for their potential as drug and gene delivery vehicles due to their biocompatibility, biodegradability, and metabolizable degradation products. The unique structure of these polymers facilitates their use in non-viral gene delivery vectors and as antiviral compounds, highlighting the broad scope of applications stemming from the foundational properties of amino acid derivatives (Thompson & Scholz, 2021).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEFPAUZXDGSBE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid

CAS RN

1058705-57-9
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}non-8-enoic acid
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